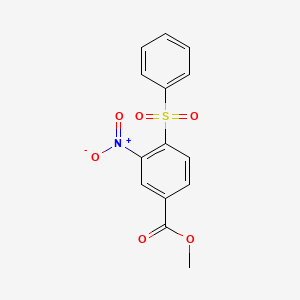

Methyl 3-nitro-4-(phenylsulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(phenylsulfonyl)benzoate typically involves the nitration of methyl 4-(phenylsulfonyl)benzoate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of nitrating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(phenylsulfonyl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Reduction: The major product is Methyl 3-amino-4-(phenylsulfonyl)benzoate.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Methyl 3-nitro-4-(phenylsulfonyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(phenylsulfonyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-nitro-4-(phenylsulfanyl)benzoate: Similar in structure but with a sulfanyl group instead of a sulfonyl group.

Methyl 3-nitrobenzoate: Lacks the phenylsulfonyl group, making it less specific in its interactions.

Uniqueness

Methyl 3-nitro-4-(phenylsulfonyl)benzoate is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer specific chemical reactivity and binding properties. This makes it particularly useful in targeted research applications and the synthesis of specialized compounds .

Biological Activity

Methyl 3-nitro-4-(phenylsulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H11N1O5S

- Molecular Weight : 273.27 g/mol

The compound features a nitro group, a phenylsulfonyl group, and a methyl ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, potentially leading to apoptosis in cancer cells or inhibition of pathogenic microorganisms.

- Phenylsulfonyl Group : This group enhances the compound's binding affinity to proteins, modulating their activity. It plays a crucial role in enzyme inhibition and protein-ligand interactions, making the compound valuable in pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacteria and fungi. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent inhibition at low concentrations .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property makes it a candidate for further exploration in inflammatory disease treatments.

Anticancer Potential

This compound has shown promise as an anticancer agent. In cellular assays, it induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | <10 | Effective against Gram-positive bacteria |

| Escherichia coli | <10 | Effective against Gram-negative bacteria | |

| Anti-inflammatory | Human macrophages | <20 | Reduces cytokine production |

| Anticancer | Breast cancer cells | <15 | Induces apoptosis via caspase activation |

| Colon cancer cells | <15 | Shows selective toxicity towards cancer cells |

Case Study: In Vivo Efficacy Against Leishmania

A study evaluated the efficacy of this compound in a murine model of leishmaniasis. Mice infected with Leishmania amazonensis were treated with the compound at doses of 10 mg/kg twice daily for two weeks. The results indicated a significant reduction in lesion size and parasite load compared to untreated controls, demonstrating its potential as a therapeutic agent against parasitic infections .

Properties

IUPAC Name |

methyl 4-(benzenesulfonyl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c1-21-14(16)10-7-8-13(12(9-10)15(17)18)22(19,20)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALLFXPBUDIJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.